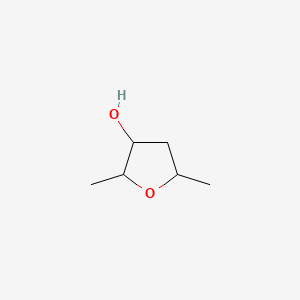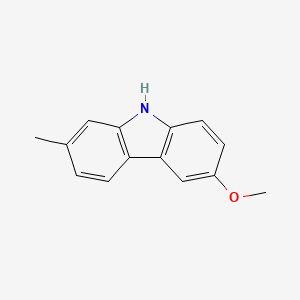
6-Methoxy-2-methyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse biological and chemical properties. The compound has a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol . Carbazoles are significant due to their presence in various natural products and their applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-9H-carbazole can be achieved through several methods. One common approach involves the Fischer indole cyclization of appropriate precursors. For instance, the reaction of 2-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired carbazole derivative . Another method involves the use of palladium-catalyzed tandem reactions, which allow for the efficient synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, carbon tetrachloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the carbazole ring.
Scientific Research Applications
6-Methoxy-2-methyl-9H-carbazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a mediator in electron transfer processes, influencing the activity of enzymes and receptors . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Methoxy-2-methyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups on the carbazole ring. These substituents influence the compound’s chemical reactivity and biological activity, making it distinct from other carbazole derivatives. The methoxy group enhances the compound’s electron-donating properties, while the methyl group affects its steric and electronic environment.
Properties
CAS No. |
58400-37-6 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-9-3-5-11-12-8-10(16-2)4-6-13(12)15-14(11)7-9/h3-8,15H,1-2H3 |
InChI Key |
NGNCTDCPIOVVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
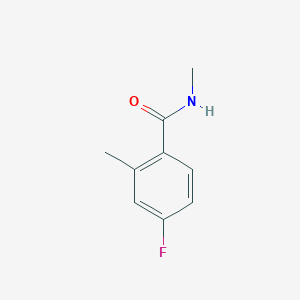
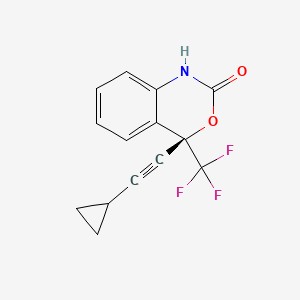
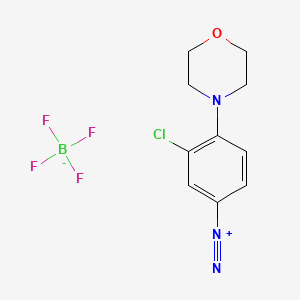


![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
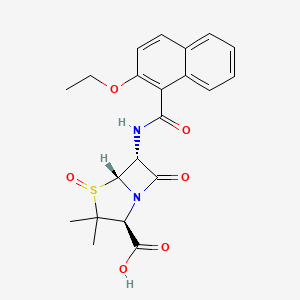
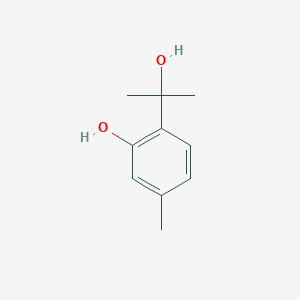
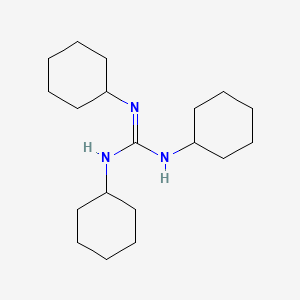
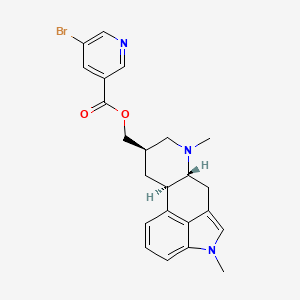
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
